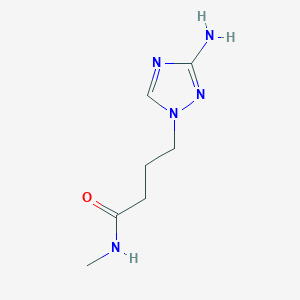

4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide

Beschreibung

4-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylbutanamide is a triazole-based organic compound characterized by a 1,2,4-triazole ring substituted with an amino group at the 3-position and a butanamide chain at the 1-position. The N-methylbutanamide moiety distinguishes it from simpler triazole derivatives, contributing to its unique physicochemical and biological properties.

Triazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities. The amino group at the 3-position likely enhances hydrogen-bonding interactions with biological targets, while the butanamide chain may improve bioavailability by balancing lipophilicity and solubility .

Eigenschaften

Molekularformel |

C7H13N5O |

|---|---|

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

4-(3-amino-1,2,4-triazol-1-yl)-N-methylbutanamide |

InChI |

InChI=1S/C7H13N5O/c1-9-6(13)3-2-4-12-5-10-7(8)11-12/h5H,2-4H2,1H3,(H2,8,11)(H,9,13) |

InChI-Schlüssel |

QPVXVJOPGYJFJR-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)CCCN1C=NC(=N1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide typically involves the reaction of 3-amino-1,2,4-triazole with N-methylbutanamide under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yields. The use of automated systems can also help in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial and anticancer properties.

Agriculture: This compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.

Materials Science: It is employed in the design of new materials with specific properties, such as improved thermal stability and conductivity.

Wirkmechanismus

The mechanism of action of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors that are crucial for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and other interactions with biological molecules, disrupting their normal function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylbutanamide include:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile | C₇H₁₀N₆ | Nitrile group | 182.20 | High reactivity in nucleophilic addition |

| 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-butylpropanamide | C₉H₁₆N₅O | Butylpropanamide chain | 210.25 | Neuroprotective potential |

| 3-Amino-1H-1,2,4-triazole | C₂H₄N₄ | No side chain | 84.08 | Broad-spectrum herbicide |

| 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide | C₇H₁₂N₆O₂ | Carbamoyl group | 212.21 | Enhanced enzyme inhibition |

| 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol | C₉H₁₀N₄O | Phenolic hydroxyl group | 190.20 | Dual antioxidant and antimicrobial activity |

Key Observations:

- Substituent Impact: The N-methylbutanamide chain in the target compound likely enhances solubility compared to nitrile () or phenolic () analogs. This is critical for oral bioavailability in drug development.

- Bioactivity: Carbamoyl-containing analogs (e.g., ) exhibit stronger enzyme inhibition, while phenolic derivatives () show antioxidant properties. The target compound’s amide group may favor interactions with proteases or kinases .

Pharmacological and Physicochemical Properties

- Solubility: Triazole derivatives with polar side chains (e.g., carbamoyl or amide groups) typically exhibit higher aqueous solubility. For example, 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is soluble in DMSO, a trait likely shared by the target compound .

- Log P : Compounds like N-tert-butylacetamide derivatives () have Log P values around 0.5 , suggesting moderate lipophilicity. The target compound’s Log P is expected to be similar, balancing membrane permeability and solubility.

- Biological Activity: Anticancer Potential: Triazole-acetamide derivatives () show moderate-to-high anticancer activity via enzyme inhibition (e.g., imidazoleglycerol-phosphate dehydratase). Antimicrobial Activity: Phenolic triazole hybrids () demonstrate stronger antimicrobial effects than alkylamide variants.

Unique Features of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylbutanamide

The compound’s uniqueness stems from its N-methylbutanamide chain , which differentiates it from:

- Shorter-chain analogs (e.g., propanamide in ), which may have reduced metabolic stability.

- Nitrile-containing analogs (), which lack hydrogen-bonding capability. This structural configuration likely optimizes pharmacokinetic properties while retaining the triazole ring’s bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.